molecular formula C11H11NO3 B3250310 Ethyl benzofuran-2-ylcarbamate CAS No. 202266-58-8

Ethyl benzofuran-2-ylcarbamate

Cat. No.: B3250310
CAS No.: 202266-58-8
M. Wt: 205.21 g/mol
InChI Key: IWLGYEDJLZAMDO-UHFFFAOYSA-N
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Description

Ethyl benzofuran-2-ylcarbamate is an organic compound with the molecular formula C₁₁H₁₁NO₃. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzofuran ring fused with a carbamate group, making it a potential candidate for various pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl benzofuran-2-ylcarbamate typically involves the reaction of benzofuran derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

Benzofuran+Ethyl chloroformateBaseEthyl benzofuran-2-ylcarbamate\text{Benzofuran} + \text{Ethyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} Benzofuran+Ethyl chloroformateBase​Ethyl benzofuran-2-ylcarbamate

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 2-position. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) bromide.

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential as an anti-tumor and anti-viral agent due to the biological activities of benzofuran derivatives.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl benzofuran-2-ylcarbamate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with active sites of enzymes, inhibiting their function. This dual interaction makes it a potent compound for therapeutic applications .

Comparison with Similar Compounds

Ethyl benzofuran-2-ylcarbamate can be compared with other benzofuran derivatives such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Benzofuran-2-ylcarbamate: Lacks the ethyl group, making it less lipophilic.

    Benzofuran-2-ylmethylcarbamate: Contains a methyl group attached to the carbamate nitrogen.

Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its biological activity and pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

ethyl N-(1-benzofuran-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)12-10-7-8-5-3-4-6-9(8)15-10/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLGYEDJLZAMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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